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molecular formula C13H22O B8507948 2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol CAS No. 185068-68-2

2-Methyl-4-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol

Cat. No. B8507948
M. Wt: 194.31 g/mol
InChI Key: MTVBNJVZZAQKRV-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05874649

Procedure details

10.2 g (50 mmol) of Al(O-i-Pr)3, 0.25g (2.5 mmol) of sulfuric acid and 180 g (3.0 mol) of IPA were fed into a 1000 ml four-necked round bottom flask under atmosphere of nitrogen, and stirred at 85° C., and then 192 g (1.0 mol) of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al was added. The reaction was conducted while fraction containing acetone generated at the solution temperature of 85° to 95° C. was removed by distillation. After 7 hours, the reaction solution was analyzed by GLC, 88% of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 92% selectivity for conversion of the aldehyde as the starting material).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al](OC(C)C)(OC(C)C)OC(C)C.S(=O)(=O)(O)O.CC(O)C.[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH:25]=[O:26]>CC(C)=O>[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH2:25][OH:26]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[Al](OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
0.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
180 g
Type
reactant
Smiles
CC(C)O
Step Two
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
192 g
Type
reactant
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
generated at the solution temperature of 85° to 95° C.
CUSTOM
Type
CUSTOM
Details
was removed by distillation

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC(CO)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05874649

Procedure details

10.2 g (50 mmol) of Al(O-i-Pr)3, 0.25g (2.5 mmol) of sulfuric acid and 180 g (3.0 mol) of IPA were fed into a 1000 ml four-necked round bottom flask under atmosphere of nitrogen, and stirred at 85° C., and then 192 g (1.0 mol) of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al was added. The reaction was conducted while fraction containing acetone generated at the solution temperature of 85° to 95° C. was removed by distillation. After 7 hours, the reaction solution was analyzed by GLC, 88% of 2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol was obtained (corresponding to 92% selectivity for conversion of the aldehyde as the starting material).
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
180 g
Type
reactant
Reaction Step One
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
192 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Al](OC(C)C)(OC(C)C)OC(C)C.S(=O)(=O)(O)O.CC(O)C.[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH:25]=[O:26]>CC(C)=O>[CH3:23][C:24](=[CH:27][CH2:28][CH:29]1[CH2:33][CH:32]=[C:31]([CH3:34])[C:30]1([CH3:36])[CH3:35])[CH2:25][OH:26]

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
[Al](OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
0.25 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
180 g
Type
reactant
Smiles
CC(C)O
Step Two
Name
2-methyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-al
Quantity
192 g
Type
reactant
Smiles
CC(C=O)=CCC1C(C(=CC1)C)(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
generated at the solution temperature of 85° to 95° C.
CUSTOM
Type
CUSTOM
Details
was removed by distillation

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
CC(CO)=CCC1C(C(=CC1)C)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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